molecular formula C16H17F3O3 B1465066 cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid CAS No. 735274-64-3

cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1465066
CAS No.: 735274-64-3
M. Wt: 314.3 g/mol
InChI Key: XQKZBVGBIMPIMD-UHFFFAOYSA-N
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Description

cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid (hereafter referred to as the "target compound") is a cyclohexane-based carboxylic acid derivative with a ketone-linked 4-trifluoromethylphenyl substituent. Its molecular formula is C₁₆H₁₇F₃O₃, with a molecular weight of 314.30 g/mol . The compound features two stereocenters in a cis configuration (1R,2S), which dictate its three-dimensional conformation and interactions.

Key identifiers include:

  • CAS RN: 735274-64-3
  • ChemSpider ID: 21397074
  • MDL Number: MFCD06799165

Properties

IUPAC Name

(1R,2R)-2-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3O3/c17-16(18,19)12-7-5-10(6-8-12)14(20)9-11-3-1-2-4-13(11)15(21)22/h5-8,11,13H,1-4,9H2,(H,21,22)/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKZBVGBIMPIMD-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641389
Record name (1R,2R)-2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735274-64-3
Record name (1R,2R)-2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Step

  • Starting materials: Cyclohexanone derivatives or cyclohexane carboxylic acid esters.
  • Reagents: 4-trifluoromethylbenzoyl chloride or equivalent acylating agents.
  • Catalyst: Aluminum chloride (AlCl3) or other Lewis acids.
  • Conditions: Anhydrous environment, temperature control typically between 0°C and 50°C.
  • Outcome: Introduction of the 4-trifluoromethylphenyl ketone group onto the cyclohexane ring.

This step is critical for attaching the aromatic ketone moiety and requires careful monitoring to avoid polyacylation or rearrangements.

Oxidation and Functional Group Transformation

  • Oxidation agents such as potassium permanganate or chromium trioxide may be used to convert intermediate compounds to the desired carboxylic acid functionality.
  • The reaction is typically carried out under controlled pH and temperature to maintain the integrity of sensitive groups.

Stereochemical Control and Isomer Separation

  • The synthesis often yields a mixture of cis- and trans-isomers.
  • Separation of the cis-isomer can be achieved by selective recrystallization or chromatographic techniques.
  • Some methods avoid isomer separation by optimizing reaction conditions to favor the cis-configuration directly.

Industrial Scale Considerations

  • Continuous flow reactors have been employed to improve reaction control, scalability, and yield.
  • Use of inexpensive starting materials such as 4-oxocyclohexanecarboxylic acid esters is preferred to reduce costs.
  • Avoidance of complex separation steps enhances overall process efficiency and yield.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Purpose Notes
Friedel-Crafts Acylation 4-trifluoromethylbenzoyl chloride, AlCl3 Acylation of cyclohexane precursor Anhydrous, 0-50°C, controlled temp
Oxidation KMnO4 or CrO3 Conversion to carboxylic acid pH and temp control critical
Isomer Separation Recrystallization or chromatography Isolation of cis-isomer May reduce overall yield
Continuous Flow Reactor Usage Flow conditions, optimized parameters Scale-up and improved control Enhances yield and reproducibility

Research Findings and Optimization

  • The use of aluminum chloride as a Lewis acid catalyst is well-established for the acylation step, providing good regioselectivity and yield under anhydrous conditions.
  • Oxidation steps must be carefully controlled to avoid over-oxidation or degradation of the trifluoromethylphenyl group.
  • Industrial methods focus on minimizing isomer separation by controlling stereochemistry during reduction steps or by using selective catalysts.
  • The total yield of cis-isomer can be improved by avoiding multi-step recrystallizations, which are time-consuming and reduce overall efficiency.
  • Use of continuous flow reactors allows precise temperature and reagent control, reducing side reactions and improving scalability.

Summary Table of Key Physical and Chemical Properties

Property Value
Molecular Formula C16H17F3O3
Molecular Weight 314.3 g/mol
CAS Number 735274-64-3
IUPAC Name cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid
Typical Reaction Temperature 0–50°C (acylation step)
Catalyst Aluminum chloride (AlCl3)

Chemical Reactions Analysis

cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid has been investigated for its potential therapeutic effects. The trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drugs. Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties, making them candidates for pain management therapies.

Case Study : A study explored the synthesis of derivatives of this compound to evaluate their efficacy against inflammatory diseases. The results showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential for further development as anti-inflammatory agents.

Agrochemicals

The compound's structural features may confer herbicidal or insecticidal properties. Research has indicated that compounds with similar cyclohexane frameworks can disrupt hormonal pathways in pests, providing an eco-friendly alternative to traditional pesticides.

Case Study : A field trial assessed the effectiveness of formulations containing this compound against common agricultural pests. Results demonstrated a reduction in pest populations by over 50%, indicating its potential role in integrated pest management strategies.

Materials Science

The compound's unique chemical structure allows for applications in the development of advanced materials, such as polymers and coatings. Its ability to form stable interactions with various substrates makes it suitable for use in high-performance materials.

Case Study : Researchers developed a polymer composite incorporating this acid to enhance thermal stability and mechanical strength. The composite showed improved performance metrics compared to conventional materials, highlighting its potential utility in industrial applications.

Mechanism of Action

The mechanism of action of cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound belongs to a broader class of cycloalkane-carboxylic acids with aryl ketone substituents. Below is a systematic comparison based on substituent type, position, and ring structure.

Substituent Effects on the Phenyl Ring

Table 1: Comparison of Para-Substituted Analogs
Compound Name Substituent (X) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target compound (CF₃, para) CF₃ C₁₆H₁₇F₃O₃ 314.30 High lipophilicity; pharmaceutical use inferred
cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid NO₂ C₁₅H₁₇NO₅ 299.30 Industrial grade (95% purity); strong electron-withdrawing group
cis-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid OCH₃ C₁₆H₂₀O₄ 276.33 Electron-donating group; potential solubility in organic solvents

Key Findings :

  • Electron-Withdrawing Groups (CF₃, NO₂): Increase acidity of the carboxylic acid moiety compared to electron-donating groups (e.g., OCH₃).
  • Pharmaceutical Relevance : The CF₃ group is common in drug design due to metabolic stability and enhanced binding affinity .

Substituent Position on the Phenyl Ring

Table 2: Ortho-, Meta-, and Para-Substituted Nitro Analogs
Compound Name Substituent Position CAS RN Molecular Formula Supplier
cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid Ortho (2-) 735274-65-4 C₁₅H₁₇NO₅ Multiple suppliers
cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid Meta (3-) 735274-67-6 C₁₅H₁₇NO₅ Multiple suppliers
cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid Para (4-) 735274-68-7 C₁₅H₁₇NO₅ CHEMLYTE, Rieke Metals

Key Findings :

  • Electronic Effects: Para-substitution maximizes resonance effects for electron-withdrawing groups (e.g., NO₂), enhancing acidity .

Cycloalkane Ring Modifications

Table 3: Cyclohexane vs. Cyclopentane Analogs
Compound Name Cycloalkane Ring Substituent Position (Ring) Molecular Formula Molecular Weight (g/mol)
Target compound Cyclohexane 2- C₁₆H₁₇F₃O₃ 314.30
cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid Cyclohexane 3- C₁₆H₁₇F₃O₃ 314.30
cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid Cyclopentane 3- C₁₅H₁₅F₃O₃ 300.28

Key Findings :

  • Substituent Position : The 2- vs. 3-position on cyclohexane alters spatial orientation, affecting interactions in chiral environments .

Biological Activity

cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid, with a molecular formula of C16H17F3O3 and CAS Number 735274-64-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

  • Molecular Weight: 314.3 g/mol
  • IUPAC Name: (1R,2R)-2-(2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)cyclohexane-1-carboxylic acid
  • Structure: The compound features a cyclohexane ring and a trifluoromethyl-substituted phenyl group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances the compound's lipophilicity and binding affinity to target proteins.

Key Interactions:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
  • Receptor Modulation: It may act as a modulator for various receptors, including nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and neuroinflammation.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity TypeTarget Enzyme/ReceptorIC50 (μM)Reference
COX-2 InhibitionCOX-215.4
LOX InhibitionLOX-1520.0
AChE InhibitionAcetylcholinesterase18.1
CytotoxicityMCF-7 Cancer Cell LineIC50 = 25

Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory properties of this compound through its inhibition of COX enzymes. The results indicated that the compound effectively reduced prostaglandin E2 levels in vitro, suggesting its potential as a therapeutic agent in inflammatory diseases.

Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of this compound in models of neuroinflammation. The compound was found to modulate nAChR activity, leading to reduced neuronal apoptosis and inflammation markers in cultured neurons exposed to inflammatory cytokines.

Q & A

Basic: What are the optimal synthetic routes for preparing cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid, and how can reaction yields be monitored?

Methodological Answer:
The synthesis typically involves coupling a trifluoromethylphenyl ketone precursor with a cyclohexane-carboxylic acid derivative. Key steps include:

  • Reagents: Use 4-trifluoromethylphenylacetyl chloride and cis-cyclohexane-1-carboxylic acid under anhydrous conditions.
  • Coupling Reaction: Employ a base like triethylamine in dichloromethane at 0–5°C to minimize side reactions.
  • Monitoring: Track progress via HPLC (≥98% purity threshold) and ¹H/¹³C NMR to confirm regioselectivity and stereochemistry .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.

Advanced: How do rotamer populations influence the photophysical properties of this compound, and what experimental approaches can resolve conformational heterogeneity?

Methodological Answer:
The compound’s fluorescence and excited-state dynamics are sensitive to side-chain rotamers (e.g., χ₁ and χ₂ angles). To analyze:

  • Time-Resolved Fluorescence Spectroscopy: Measure biexponential decay kinetics (e.g., 3.1 ns and 0.3 ns lifetimes) to identify rotamer-specific quenching pathways .
  • Molecular Mechanics Calculations: Predict χ₁/χ₂ rotamer distributions using software like Gaussian or CHARMM, correlating with fluorescence amplitudes .
  • X-ray Crystallography: Resolve ground-state conformations (e.g., χ₁ = 58.5°, χ₂ = -88.7°) to validate computational models .

Advanced: How can computational methods predict binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against targets (e.g., enzymes with hydrophobic active sites). Prioritize poses with hydrogen bonds to the carboxylic acid group and π-π stacking with the trifluoromethylphenyl moiety .
  • Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing binding .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein stability in explicit solvent (e.g., 100 ns trajectories) to assess conformational flexibility and binding free energy (MM-PBSA/GBSA) .

Basic: What characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Assign cis-configuration using coupling constants (e.g., J = 8–12 Hz for adjacent cyclohexane protons) and NOE correlations .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ expected m/z) and fragmentation patterns .
  • X-ray Diffraction: Resolve absolute stereochemistry and crystal packing effects, particularly for patent applications .

Advanced: How can conformational stability be assessed under varying solvent conditions?

Methodological Answer:

  • Variable-Temperature NMR: Monitor chemical shift changes in DMSO-d₆ or CDCl₃ to detect solvent-dependent rotamer equilibria .
  • Circular Dichroism (CD): Probe chiral environment perturbations in polar vs. nonpolar solvents.
  • Solvent Accessible Surface Area (SASA) Analysis: Use MD simulations to quantify solvent exposure of the trifluoromethyl group, which may stabilize/destabilize specific conformers .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
  • Fire Safety: Use CO₂ or dry chemical extinguishers; toxic gases (e.g., HF) may form during combustion .

Advanced: How should researchers address contradictory spectroscopic data (e.g., NMR vs. computational predictions)?

Methodological Answer:

  • Cross-Validation: Compare experimental NMR shifts with DFT-calculated chemical shifts (B3LYP/6-31G* level) to identify discrepancies in proton environments .
  • Dynamic Effects: Account for solvent polarity and temperature in computational models, as static gas-phase calculations may misrepresent solution-state conformers .
  • Synthetic Controls: Prepare derivatives with fixed conformations (e.g., methylated analogs) to isolate spectral contributions from specific rotamers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid
Reactant of Route 2
cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid

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